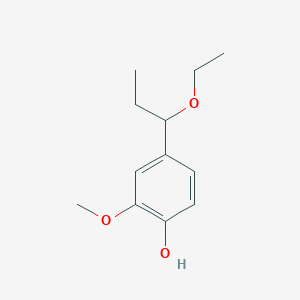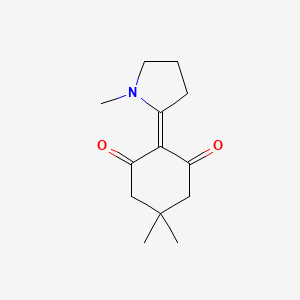![molecular formula C10H16ClNO3S B14510485 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride CAS No. 62872-88-2](/img/structure/B14510485.png)
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is a chemical compound known for its unique structure and properties It is a pyridinium salt with a sulfonyl group and an isopropyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Base: Triethylamine or pyridine itself can act as a base.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydropyridine derivatives, and various substituted pyridinium salts, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism by which 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyridinium ring can interact with receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridine: Lacks the chloride ion, leading to different reactivity and properties.
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)quinolinium chloride: Contains a quinoline ring instead of a pyridine ring, resulting in different biological activities.
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)benzyl chloride: Contains a benzyl group instead of a pyridinium ring, leading to different chemical reactivity.
Uniqueness
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is unique due to its combination of a pyridinium ring, sulfonyl group, and isopropyl ether moiety. This unique structure imparts specific reactivity and potential biological activities that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
62872-88-2 |
|---|---|
Molekularformel |
C10H16ClNO3S |
Molekulargewicht |
265.76 g/mol |
IUPAC-Name |
propan-2-yl 2-pyridin-1-ium-1-ylethanesulfonate;chloride |
InChI |
InChI=1S/C10H16NO3S.ClH/c1-10(2)14-15(12,13)9-8-11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CQCYUXDSIPYGPN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OS(=O)(=O)CC[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)








![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)



